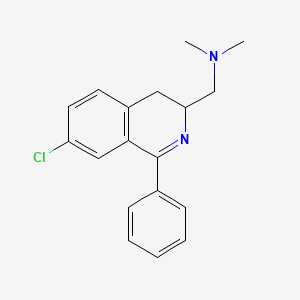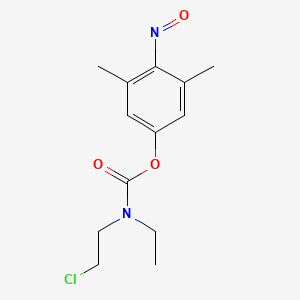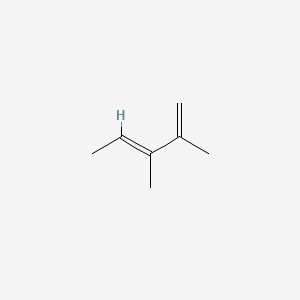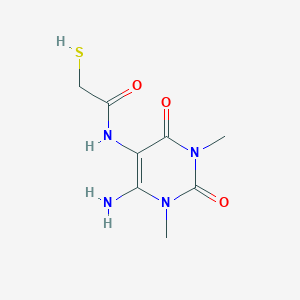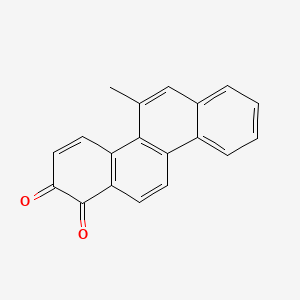
5-Methylchrysene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .
Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the dione back to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of more oxidized PAH derivatives.
Reduction: Conversion to 5-methylchrysene-1,2-diol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylchrysene-1,2-dione is used as a model compound in studies related to the metabolism of PAHs. It helps in understanding the pathways and mechanisms involved in the metabolic activation and detoxification of carcinogenic PAHs .
Biology and Medicine: In biological research, this compound is studied for its interactions with cellular components, particularly its ability to form DNA adducts. These studies are crucial for understanding the mutagenic and carcinogenic potential of PAHs .
Industry: While direct industrial applications are limited, the compound’s role in environmental monitoring and toxicology studies makes it valuable for assessing the impact of PAH pollution and developing remediation strategies .
Mecanismo De Acción
5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .
Comparación Con Compuestos Similares
Chrysene: A parent PAH compound without the methyl group.
5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.
Benzo[a]pyrene: Another well-known carcinogenic PAH.
Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .
Propiedades
Número CAS |
86827-66-9 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
Clave InChI |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


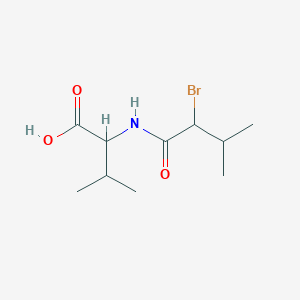
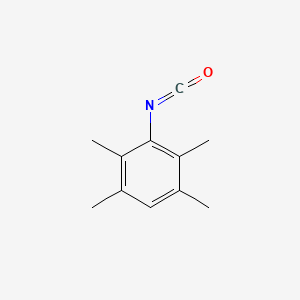
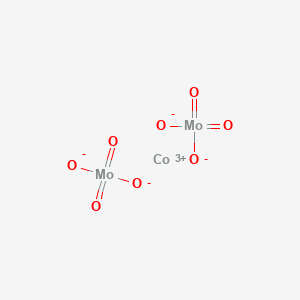

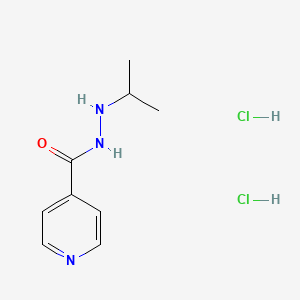
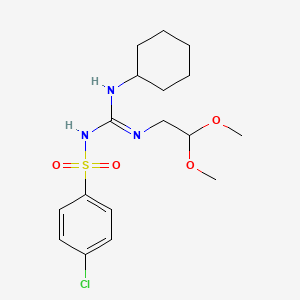
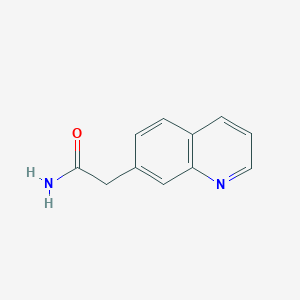
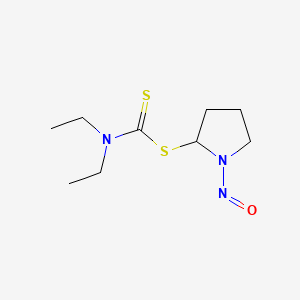
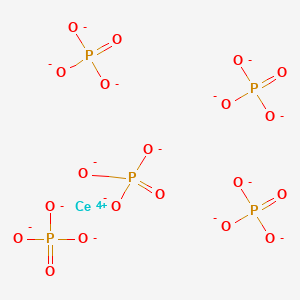
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
